molecular formula C21H26Cl2O2 B14010025 2,2'-Methylenebis(4-tert-butyl-6-chlorophenol) CAS No. 802-62-0

2,2'-Methylenebis(4-tert-butyl-6-chlorophenol)

Cat. No.: B14010025
CAS No.: 802-62-0
M. Wt: 381.3 g/mol
InChI Key: UTLMNROXVKXUNY-UHFFFAOYSA-N
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Description

Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers. The compound’s structure includes two phenolic groups connected by a methylene bridge, with chlorine and tert-butyl groups attached to the phenolic rings, enhancing its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units. The chlorination of the phenolic rings is achieved using chlorine gas under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under mild conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- has numerous applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.

    Biology: Investigated for its potential antioxidant properties in biological systems.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

    Industry: Widely used in the production of rubber, plastics, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant activity of Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.

Comparison with Similar Compounds

Similar Compounds

  • Phenol,2,2-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol,2,2-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
  • Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-

Uniqueness

Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is unique due to the presence of chlorine atoms, which enhance its antioxidant properties and stability compared to similar compounds. The specific arrangement of functional groups provides a balance between reactivity and stability, making it highly effective in various applications.

Properties

CAS No.

802-62-0

Molecular Formula

C21H26Cl2O2

Molecular Weight

381.3 g/mol

IUPAC Name

4-tert-butyl-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methyl]-6-chlorophenol

InChI

InChI=1S/C21H26Cl2O2/c1-20(2,3)14-8-12(18(24)16(22)10-14)7-13-9-15(21(4,5)6)11-17(23)19(13)25/h8-11,24-25H,7H2,1-6H3

InChI Key

UTLMNROXVKXUNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)C)Cl)O

Origin of Product

United States

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